

AAL-149 off-target effects and how to mitigate them

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Compound of Interest

Compound Name: AAL-149

Cat. No.: B11750962

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AAL-149 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of **AAL-149**.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of **AAL-149**?

AAL-149 is an analog of FTY720 (fingolimod) and is a known inhibitor of the Transient Receptor Potential Melastatin 7 (TRPM7) channel, with an IC₅₀ of 1.081 μ M.^[1] Its primary mechanism of action is the inhibition of TRPM7, which is a ubiquitously expressed ion channel with a C-terminal kinase domain.^{[2][3]}

Q2: Was **AAL-149** designed to avoid a specific off-target effect of its parent compound, FTY720?

Yes, **AAL-149** is a non-phosphorylatable analog of FTY720.^{[2][3]} FTY720 is a prodrug that, upon phosphorylation in vivo, becomes a potent agonist of sphingosine-1-phosphate (S1P) receptors, leading to immunosuppressive effects.^{[2][4][5]} **AAL-149** was specifically designed to be inert at S1P receptors, thus avoiding the primary mechanism of action and associated on-target and off-target effects of phosphorylated FTY720.^{[1][2][3]}

Q3: What are the known off-target effects of the parent compound, FTY720, that I should be aware of?

At concentrations higher than those typically used for S1P receptor modulation, FTY720 has been shown to have several off-target effects related to sphingolipid metabolism. These include the inhibition of sphingosine kinase 1 (SPHK1) and 2 (SPHK2), ceramide synthase, and S1P lyase.^[4] It is plausible that as a structural analog, **AAL-149** could share some of these off-target activities, although this has not been explicitly documented.

Q4: Are there any known off-target effects of **AAL-149** itself?

The primary literature describing **AAL-149** notes that its anti-inflammatory effects in macrophages may occur through multiple molecular targets, suggesting the possibility of off-target effects independent of TRPM7.^{[2][3]} However, a comprehensive off-target screening profile for **AAL-149** has not been published. Therefore, researchers should be cautious and consider the possibility of off-target activities in their experiments.

Troubleshooting Guide

Issue 1: I am observing a cellular phenotype that is inconsistent with TRPM7 inhibition.

- Possible Cause 1: Off-target effects. **AAL-149**'s anti-inflammatory effects might involve other molecular targets.^{[2][3]}
- Troubleshooting Steps:
 - Perform a dose-response experiment: Determine if the unexpected phenotype is observed at concentrations significantly higher than the IC₅₀ for TRPM7 inhibition (1.081 μM). Off-target effects are often more pronounced at higher concentrations.
 - Use a structurally unrelated TRPM7 inhibitor: Compare the phenotype induced by **AAL-149** with that of another TRPM7 inhibitor with a different chemical scaffold. If the phenotype is not replicated, it is more likely to be an off-target effect of **AAL-149**.
 - TRPM7 knockout/knockdown control: The most definitive control is to test **AAL-149** in a TRPM7 knockout or knockdown cellular model. If the phenotype persists in the absence of the primary target, it is unequivocally an off-target effect. The original study on **AAL-149**

noted that the suppression of IL-1 β expression by related compounds in TRPM7 knockout macrophages indicated off-target effects.[2]

Issue 2: I am planning to use **AAL-149** in a new model system and want to proactively assess potential off-target effects.

- Recommendation: A tiered approach to off-target profiling is recommended.
 - In silico screening: Use computational methods to predict potential off-target interactions based on the chemical structure of **AAL-149**.
 - Targeted in vitro screening: Based on the off-target profile of FTY720, consider testing **AAL-149**'s activity against enzymes involved in sphingolipid metabolism, such as SPHK1/2 and ceramide synthase.[4]
 - Broad Kinase Profiling: Since many inhibitors have off-target effects on kinases, a broad kinase panel screening would be informative.
 - Unbiased Proteomics Approaches: For a comprehensive assessment, consider advanced techniques like chemical proteomics or cellular thermal shift assays (CETSA) to identify cellular targets of **AAL-149** in an unbiased manner.

Data Summary

Table 1: Target and Off-Target Profile of **AAL-149** and FTY720

Compound	Primary Target	IC50	Known Non-Targets	Potential Off-Targets of Parent Compound
AAL-149	TRPM7	1.081 μ M[1]	S1P Receptors[1][2][3]	Based on FTY720: SPHK1/2, Ceramide Synthase, S1P Lyase[4]
FTY720	TRPM7 (non-phosphorylated form)	~0.72 μ M[2]	-	SPHK1/2, Ceramide Synthase, S1P Lyase[4]
FTY720-P	S1P Receptors (agonist)	-	TRPM7[2][6]	-

Experimental Protocols

Protocol 1: Assessing Off-Target Effects using a TRPM7 Knockout Control

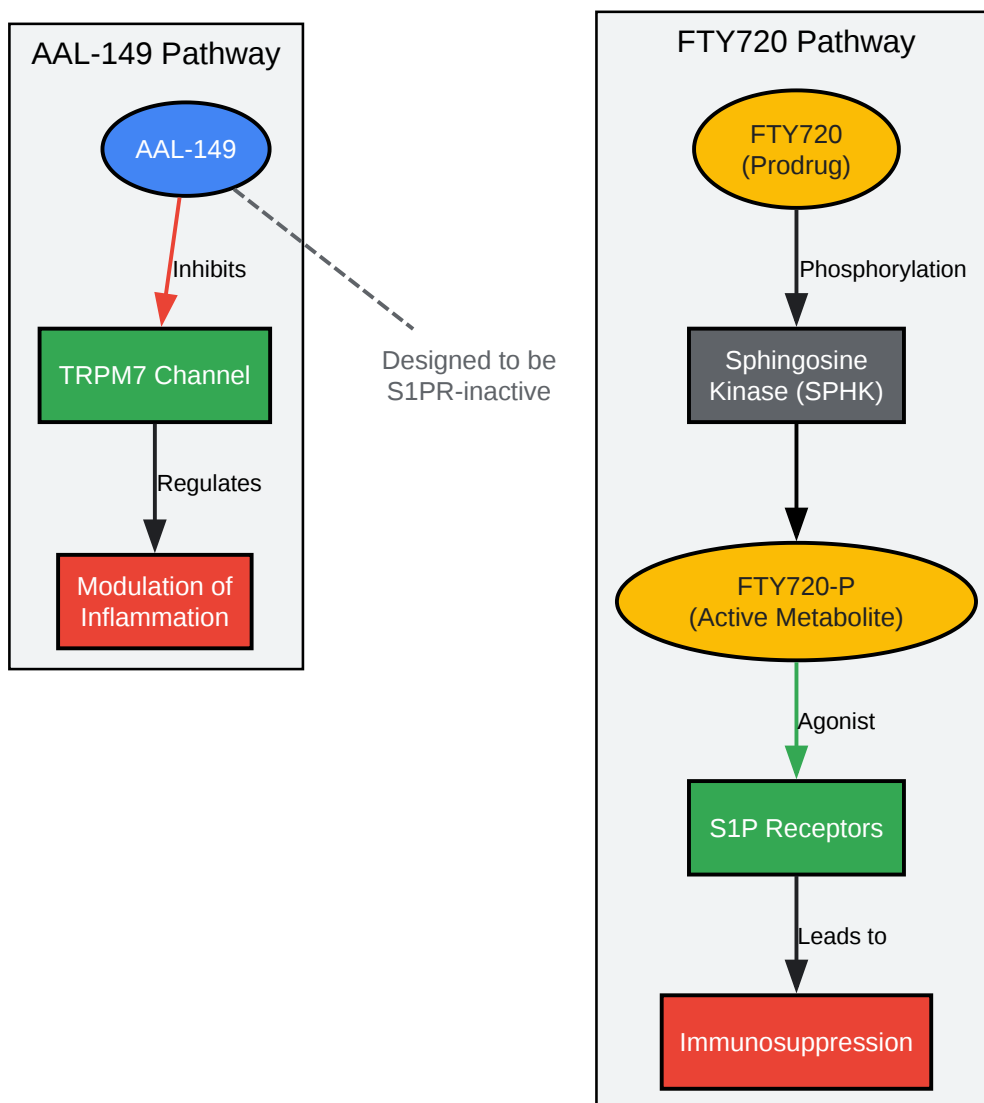
- **Cell Culture:** Culture wild-type and TRPM7 knockout/knockdown cells of the desired type under standard conditions.
- **Treatment:** Seed cells and allow them to adhere. Treat both wild-type and knockout/knockdown cells with a dose range of **AAL-149** (e.g., 0.1 μ M to 20 μ M) and a vehicle control.
- **Phenotypic Assay:** After the desired incubation time, perform the phenotypic assay of interest (e.g., cytokine measurement, cell viability, migration assay).
- **Data Analysis:** Compare the dose-response curves between the wild-type and knockout/knockdown cells. If the effect is still present in the knockout/knockdown cells, it indicates an off-target mechanism.

Protocol 2: Kinase Inhibitor Profiling

- Service Provider: Engage a commercial service provider that offers broad panel kinase screening (e.g., Eurofins, Reaction Biology).
- Compound Submission: Provide a sample of **AAL-149** at the required concentration and purity.
- Assay Format: Typically, these services use in vitro radiometric or fluorescence-based assays to measure the inhibitory activity of the compound against a large panel of purified kinases.
- Data Interpretation: The results will be provided as a percentage of inhibition at a given concentration or as IC50 values for the affected kinases. This will provide a map of the kinome-wide selectivity of **AAL-149**.

Visualizations

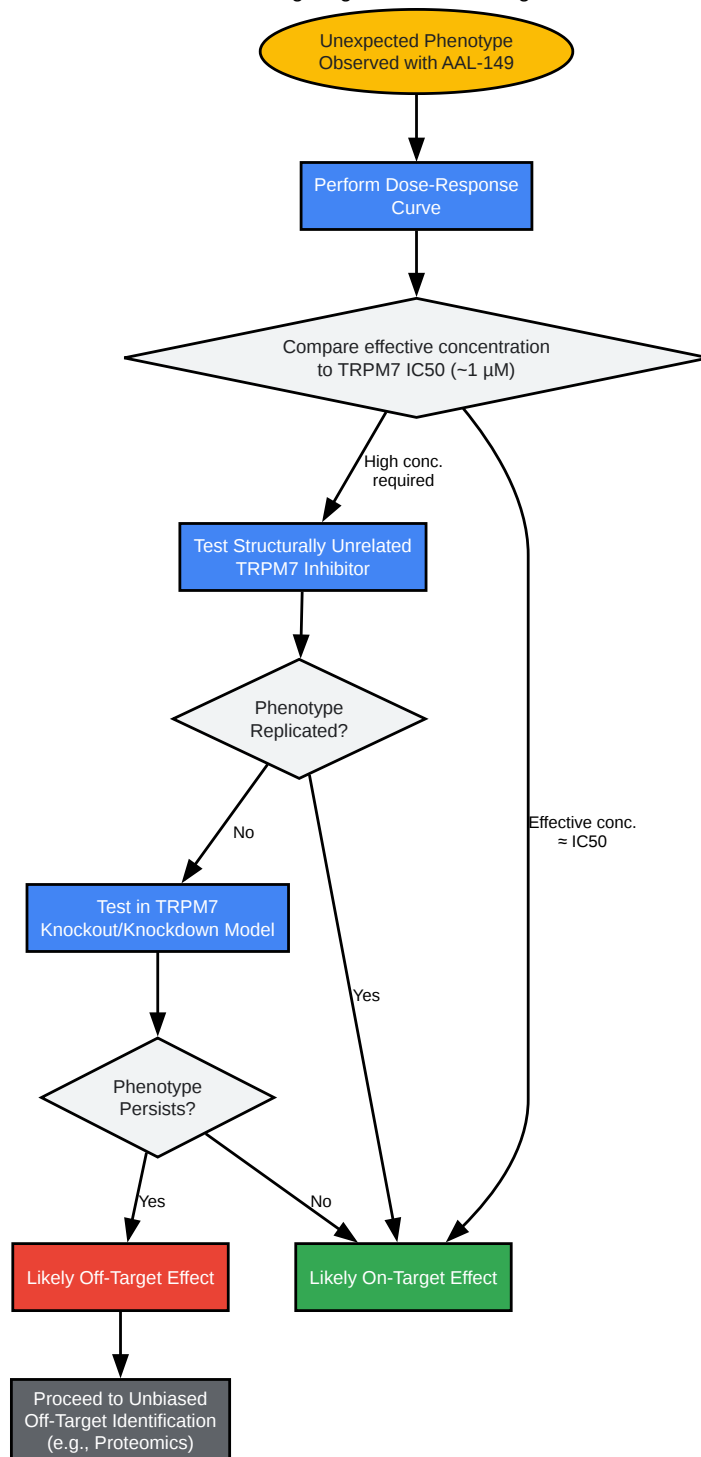
AAL-149 vs. FTY720 Signaling Pathways



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Caption: **AAL-149** vs. FTY720 signaling pathways.

Workflow for Investigating AAL-149 Off-Target Effects

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Caption: Workflow for investigating potential off-target effects.

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